molecular formula C9H12Cl2FN B2817602 (1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride CAS No. 1391435-53-2

(1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride

Cat. No.: B2817602
CAS No.: 1391435-53-2
M. Wt: 224.1
InChI Key: OKUQLPSNXGYWEY-QRPNPIFTSA-N
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Description

(1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of a chlorine and fluorine atom on a phenyl ring, attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-fluorobenzyl chloride.

    Alkylation: The benzyl chloride undergoes alkylation with a suitable amine, such as propan-1-amine, under controlled conditions to form the intermediate.

    Resolution: The intermediate is then resolved to obtain the desired stereoisomer, (1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions will produce imines or secondary amines, respectively.

Scientific Research Applications

(1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.

    Biological Research: The compound is used in studies to understand its effects on biological systems, including its interaction with enzymes and receptors.

    Industrial Applications: It is utilized in the synthesis of more complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl chloride
  • 2-Chloro-6-fluorophenethylamine
  • 2-Chloro-6-fluorophenol

Uniqueness

(1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of features can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1S)-1-(2-chloro-6-fluorophenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUQLPSNXGYWEY-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=C1Cl)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=C(C=CC=C1Cl)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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